molecular formula C11H18ClNO2 B13725614 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride

Cat. No.: B13725614
M. Wt: 231.72 g/mol
InChI Key: KNPGFOHPMXNMSX-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride is a chemical compound with a unique structure that includes an ethoxy group attached to a phenyl ring, a methylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride typically involves the reaction of 3-ethoxybenzaldehyde with methylamine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-phenyl)-2-methylamino-ethanol hydrochloride
  • 1-(3-Propoxy-phenyl)-2-methylamino-ethanol hydrochloride
  • 1-(3-Butoxy-phenyl)-2-methylamino-ethanol hydrochloride

Uniqueness

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-3-14-10-6-4-5-9(7-10)11(13)8-12-2;/h4-7,11-13H,3,8H2,1-2H3;1H

InChI Key

KNPGFOHPMXNMSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CNC)O.Cl

Origin of Product

United States

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